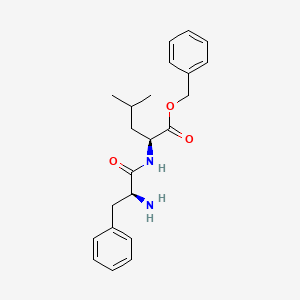

H-Phe-leu-obzl

Description

The study of peptides, short chains of amino acid monomers linked by peptide bonds, is a cornerstone of modern biochemical research, with applications ranging from therapeutics to material science. Within this vast field, specific dipeptide derivatives like H-Phe-Leu-OBzl serve as critical components for investigation and synthesis.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGLYHPTKLTQMK-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Recognition and Substrate Specificity Studies Involving Phe Leu Sequences

H-Phe-Leu-OH as a Substrate for Serine Carboxypeptidase Y (CPD-Y)

Serine Carboxypeptidase Y (CPD-Y), a well-characterized enzyme from Saccharomyces cerevisiae, is known for its broad substrate specificity, particularly for cleaving C-terminal amino acids from peptides and esters. Studies using derivatives of Phe-Leu, such as H-Phe-Leu-OH (where H represents a free N-terminus), have provided significant insights into its catalytic mechanisms and substrate recognition.

CPD-Y efficiently hydrolyzes peptide bonds, and its kinetic parameters have been elucidated using various substrates, including furylacryloyl-Phe-Leu-OH (FA-Phe-Leu-OH). The enzyme exhibits distinct kinetic behavior influenced by pH. For FA-Phe-Leu-OH, kinetic analyses have revealed specific values for the catalytic rate constant () and Michaelis constant ().

| Parameter | Value | pH Dependence/Notes | Source |

| 5000 ± 150 min⁻¹ () | = 4.5 ± 0.3 | acs.org | |

| 1500 ± 550 min⁻¹ () | = 8.4 ± 0.1 | acs.org | |

| 4900 min⁻¹ | Optimum pH 6.5 | uniprot.org | |

| Affected by pH, increases with pH above ~5.3 | = 5.3 ± 0.2 | acs.org |

These kinetic data indicate that the catalytic efficiency of CPD-Y towards FA-Phe-Leu-OH is pH-dependent, with specific transition points influencing both substrate binding () and catalytic turnover ().

The catalytic mechanism of CPD-Y involves a catalytic triad (B1167595) and specific residues crucial for substrate binding and activation. Histidine 397 (His397) is a key catalytic residue, and its protonation state is critical for activity. Glutamic acid 145 (Glu145) is also implicated, potentially acting as a proton acceptor from His397 or interacting with the substrate's C-terminal carboxylate group.

Studies using site-directed mutagenesis have shown that mutations at His397 (e.g., H397A) significantly abolish catalytic activity, confirming its essential role in the catalytic triad oup.com. Glu145, along with Asn51, appears to be involved in recognizing the C-terminal carboxylate group of peptide substrates. The activity is sensitive to pH, with changes in pH affecting the ionization states of these active site residues, thereby influencing substrate binding and catalysis acs.orgnih.gov. For instance, the binding of peptide substrates to CPD-Y is adversely affected by increasing pH, attributed to the deprotonation of an ionizable group with a of approximately 4.3, likely Glu145 nih.gov. Glu145's value of 5.3 ± 0.2 is directly linked to the increase in at higher pH values acs.org.

CPD-Y exhibits a preference for substrates with hydrophobic or aliphatic residues at the C-terminal position (P1') and hydrophobic residues like methionine, leucine (B10760876), or phenylalanine at the penultimate position (P1) of ester substrates uniprot.org. While specific kinetic data for H-Phe-Leu-OH are not detailed, studies using related substrates like Z-Phe-Leu (Benzyloxycarbonyl-Phenylalanyl-Leucine) indicate its recognition by CPD-Y mybiosource.com.

Other carboxypeptidases also show specificity for Phe-Leu sequences. For example, triticale carboxypeptidase III demonstrates good activity with N-CBZ-Ala-Leu and N-CBZ-Ala-Phe, but activity is reduced for N-CBZ-Phe-Leu, suggesting that a phenylalanine at the P1 position can decrease enzyme activity compared to alanine (B10760859) oup.com. Conversely, a carboxypeptidase from Aspergillus niger identified Cbz-Phe-Leu as its optimal substrate, with a of 0.063 mmol L⁻¹ and a of 186.35 mmol L⁻¹ s⁻¹ researchgate.net. The S1' binding pocket of CPD-Y is described as hydrophobic and spacious, favoring hydrophobic residues at the P1' position nih.gov.

| Enzyme Type | Substrate | (mmol L⁻¹) | (mmol L⁻¹ s⁻¹) | Notes | Source |

| CPD-Y | FA-Phe-Leu-OH | Not specified | Not specified | Prefers hydrophobic P1' residues and P1 residues like Phe uniprot.orgnih.gov | uniprot.orgnih.gov |

| Triticale Carboxypeptidase III | N-CBZ-Ala-Leu | Not specified | 10277 min⁻¹ mM⁻¹ | Good substrate | oup.com |

| Triticale Carboxypeptidase III | N-CBZ-Ala-Phe | Not specified | 10928 min⁻¹ mM⁻¹ | Good substrate | oup.com |

| Triticale Carboxypeptidase III | N-CBZ-Phe-Leu | Not specified | Lower activity (~20% of N-CBZ-Ala-Leu) | P1-Phe reduces activity | oup.com |

| Aspergillus niger Carboxypeptidase (CapA) | Cbz-Phe-Leu | 0.063 | 186.35 | Optimal substrate | researchgate.net |

Investigating Acyl Acceptor and Donor Preferences in Enzyme-Mediated Aminolysis Using Related Amino Acid Esters (e.g., D-Phe-OBzl)

Enzyme-mediated aminolysis, a process where an amine attacks an ester or amide to form a new peptide bond, is a key reaction in peptide synthesis. Amino acid esters, particularly benzyl (B1604629) esters (e.g., D-Phe-OBzl), serve as important acyl donors in these reactions. The benzyl ester group is recognized for its utility as a protecting group, removable by hydrogenolysis, and its presence can enhance substrate affinity and broaden the specificity of enzyme catalysts in chemoenzymatic polymerization nih.govminia.edu.egtcichemicals.com.

Studies using enzymes like D-stereospecific amidohydrolases from Streptomyces have investigated preferences for acyl donors and acceptors. When D-Phe-OBzl was used as an acyl donor, these enzymes showed a preference for L-amino acids and their derivatives as acyl acceptors nih.gov. Similarly, prolyl aminopeptidases (PAPs) can utilize proline benzyl esters (e.g., l-Pro-OBzl) as acyl donors, with broad specificity for acyl acceptors. While they can also use D-proline benzyl ester (d-Pro-OBzl), the specificity for acyl acceptors is narrower in this case nih.gov.

D-aminopeptidases have also been employed in stereoselective synthesis, using D-amino acid esters as acyl donors. For instance, D-alanine methylester hydrochloride was used with various amines as acyl acceptors, demonstrating that while the enzyme accepts D-alanine, glycine, and D-α-amino butyric acid esters as donors, its donor specificity is rather limited pu-toyama.ac.jp.

| Enzyme Type | Reaction Type | Acyl Donor | Acyl Acceptor | Key Findings/Preferences | Source |

| D-stereospecific amidohydrolase (Streptomyces) | Aminolysis | D-Phe-OBzl | L-amino acids/derivatives | Prefers L-amino acids as acceptors | nih.gov |

| Prolyl Aminopeptidase (S9AP-St) | Aminolysis | L-Pro-OBzl | Broad specificity | Prefers L-Pro-OBzl as donor | nih.gov |

| Prolyl Aminopeptidase (S9AP-St) | Aminolysis | D-Pro-OBzl | Narrower specificity than with L-Pro-OBzl | Can use D-Pro-OBzl as donor | nih.gov |

| Proteases (general) | Chemoenzymatic polymerization | Amino acid esters (incl. benzyl) | N/A | Benzyl ester enhances affinity and broadens specificity | nih.gov |

| D-Aminopeptidase | Aminolysis | D-amino acid esters (e.g., D-Ala-OMe) | Amines (primary, bulky, aromatic) | Accepts D-Ala, Gly, D-α-amino butyric acid esters as donors. Limited donor specificity. | pu-toyama.ac.jp |

Mechanisms of Peptide Bond Formation and Hydrolysis Catalyzed by Peptidases Relevant to Phe-Leu Linkages

Peptidases catalyze the hydrolysis of peptide bonds through various mechanisms, often involving a catalytic triad (e.g., serine, cysteine, aspartate, or metalloenzymes) and specific interactions within their active sites. The Phe-Leu sequence can be a substrate for several classes of peptidases.

Aspartic peptidases, like pepsin, utilize two aspartic acid residues in their catalytic site and exhibit broad substrate specificity, with a preference for cleaving bonds involving hydrophobic residues, particularly phenylalanine and leucine ebi.ac.uk. Glutamic peptidases, such as Scytalidoglutamic peptidase (SGP), employ a catalytic dyad of glutamine and glutamic acid. SGP can accommodate the benzyl group of phenylalanine and the imidazolium (B1220033) group of histidine at its S1 subsite nih.gov. Neprilysin (NEP), a metallopeptidase, cleaves peptide bonds N-terminal to hydrophobic amino acids, including phenylalanine and leucine, playing a role in the degradation of various peptides nih.gov.

Peptide bond formation (synthesis) occurs via aminolysis, where an amine attacks an activated carbonyl group, often from an ester or activated peptide. This process is the reverse of hydrolysis and is catalyzed by many peptidases under specific conditions khanacademy.org. The specificity of these reactions is governed by the enzyme's active site, which recognizes particular amino acid residues and their chemical modifications, such as esterification.

Compound Names Mentioned

H-Phe-Leu-OH (N-terminal Phenylalanyl-Leucine)

D-Phe-OBzl (D-Phenylalanine Benzyl Ester)

Phe-Leu (Phenylalanyl-Leucine dipeptide sequence)

FA-Phe-Leu-OH (Furylacryloyl-Phenylalanyl-Leucine)

Cbz-Phe-Leu (Benzyloxycarbonyl-Phenylalanyl-Leucine)

Amino Acid Benzyl Esters

H-Phe-Leu-OBzl (Hypothetical N-terminal Phenylalanyl-Leucine Benzyl Ester)

Biochemical and Pharmacological Research Applications of H Phe Leu Obzl As a Scaffold

H-Phe-Leu-OBzl as a Synthetic Intermediate for Bioactive Peptides and Peptidomimetics

The utility of H-Phe-Leu-OBzl as a building block is rooted in its pre-formed dipeptide structure, which can be strategically incorporated into larger peptide chains. This approach streamlines the synthesis of complex peptides and their mimics (peptidomimetics).

The phenylalanine-leucine sequence is a recurring motif in various biologically active peptides. Consequently, H-Phe-Leu-OBzl is a logical starting point for the synthesis of analogues of these peptides.

Prothrombin Fragments: Prothrombin, a key protein in the blood coagulation cascade, is cleaved into several fragments during its activation. Studies have shown that certain prothrombin fragments can regulate its synthesis. For instance, the NH2-terminal peptide of prothrombin (residues 1-42) has been identified as containing the necessary structural elements to induce prothrombin synthesis in rat hepatoma cells. nih.govnih.gov While direct synthesis of these fragments using H-Phe-Leu-OBzl is not explicitly detailed in the provided research, the presence of leucine (B10760876) within these regulatory fragments suggests that dipeptides like Phe-Leu could be valuable components in synthesizing and studying analogues to probe the structure-activity relationship of these fragments. nih.govnih.gov The synthesis of such complex peptides often involves the coupling of smaller peptide fragments.

Enkephalins: Enkephalins are endogenous opioid pentapeptides that play a role in pain modulation. There are two primary forms, methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), with the sequences Tyr-Gly-Gly-Phe-Met and Tyr-Gly-Gly-Phe-Leu, respectively. nih.gov The C-terminal Phe-Leu sequence in Leu-enkephalin makes H-Phe-Leu-OBzl a highly relevant synthetic precursor. Researchers have synthesized numerous Leu-enkephalin analogues to explore their structure-activity relationships and enhance their pharmacological properties. nih.govpeptide.com For example, in the solid-phase synthesis of Leu-enkephalin analogues, a resin-bound tripeptide can be extended by coupling it with appropriate amino acid derivatives to yield the final pentapeptide. nih.gov The use of a pre-formed Phe-Leu dipeptide could simplify such a synthetic route.

The design of peptide-based drugs is a strategic process aimed at optimizing their therapeutic potential. H-Phe-Leu-OBzl can be incorporated into these designs based on several key principles. The general architecture of such drugs, often termed peptide-drug conjugates (PDCs), consists of a homing peptide, a linker, and a cytotoxic agent. nih.gov

One fundamental principle in peptide drug design is the identification of an active region or epitope within a larger protein that is responsible for its biological activity. nih.gov Once identified, this smaller peptide sequence can be used as the basis for a therapeutic. The Phe-Leu dipeptide can be a part of this recognition motif or can be incorporated to enhance certain properties.

Another critical aspect is the modification of the peptide to improve its stability and bioavailability. This can involve substituting standard L-amino acids with their D-isomers or other non-standard amino acids to confer resistance to enzymatic degradation. nih.gov The hydrophobicity of a peptide is also a crucial factor, influencing its ability to cross cell membranes. The phenyl and isobutyl side chains of phenylalanine and leucine, respectively, along with the benzyl (B1604629) group in H-Phe-Leu-OBzl, contribute significantly to the lipophilicity of a peptide, a property that can be modulated to enhance cell penetration. nih.gov

The design also considers the secondary structure of the peptide. Peptides that adopt specific conformations, such as α-helices, often exhibit enhanced binding affinity to their targets. nih.gov The introduction of dipeptide units like Phe-Leu can influence the conformational preferences of the resulting peptide chain.

Investigational Studies of Biological Activities of Related Peptide Esters

The benzyl ester moiety of H-Phe-Leu-OBzl is not merely a protecting group for the carboxylic acid; it can actively influence the biological properties of the peptide. This has been explored in various studies, particularly with related peptide esters.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties. mdpi.com In the context of antiviral research, the hydrophobicity of a molecule plays a crucial role in its activity, especially against enveloped viruses. nih.gov The benzyl ester group, being a bulky and hydrophobic moiety, can significantly enhance the lipophilicity of a peptide.

Studies on antiviral peptidomimetics have shown that modifying the hydrophobic character of the molecule can have a profound impact on its efficacy. For instance, in a series of anthranilamide-based peptidomimetics, the nature and position of hydrophobic groups were found to be key determinants of their antiviral activity against Murine Hepatitis Virus (MHV-1) and Herpes Simplex Virus 1 (HSV-1). nih.gov While these studies did not specifically use H-Phe-Leu-OBzl, they highlight the principle that a hydrophobic component, such as a benzyl group, can be critical for bioactivity. The proposed mechanism for some of these compounds involves the disruption of the viral envelope, an interaction that is likely facilitated by the hydrophobic parts of the molecule. nih.gov

A significant area of research involving a related compound, L-phenylalanine benzyl ester (Phe-OBzl), is in the context of sickle cell disease. Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin S (HbS), which causes red blood cells (erythrocytes) to adopt a rigid, sickle shape.

In vitro studies have demonstrated that Phe-OBzl can inhibit the sickling of erythrocytes from individuals with sickle cell disease. mdpi.comresearchgate.net The presence of 3 mM Phe-OBzl was shown to inhibit the sickling of homozygous sickle cells upon deoxygenation. researchgate.net This antisickling activity is attributed to a combination of factors. Phe-OBzl rapidly permeates the erythrocyte membrane and is hydrolyzed into phenylalanine and benzyl alcohol, both of which are inhibitors of deoxy-HbS gelation. mdpi.com

Furthermore, Phe-OBzl and related compounds appear to fluidize the lipid bilayer of the erythrocyte membrane. mdpi.com This leads to an increase in cell volume, which in turn decreases the intracellular hemoglobin concentration, thereby reducing the likelihood of HbS polymerization. mdpi.com The table below summarizes some of the observed effects of Phe-OBzl on erythrocytes in vitro.

| Parameter | Observation with Phe-OBzl | Reference(s) |

| Sickling | Inhibited at 3 mM concentration. | researchgate.net |

| Cell Permeation | Rapidly permeates into erythrocytes. | researchgate.net |

| Intracellular Hydrolysis | Hydrolyzed to L-phenylalanine and benzyl alcohol. | mdpi.com |

| Cell Volume | Increases mean cell volume (e.g., by 14.8% at 3.0 mM). | mdpi.com |

| Mean Intracellular Hemoglobin Concentration | Decreased (e.g., from 34 to 29.6 g%). | mdpi.com |

| Erythrocyte Flexibility | Maintained considerable flexibility. | researchgate.net |

These findings underscore the significant biological effects that can be imparted by the benzyl ester of an amino acid, suggesting that the benzyl group in H-Phe-Leu-OBzl could also contribute to its biological activity profile.

Role of H-Phe-Leu-OBzl in Understanding Protein-Peptide Interactions and Enzyme Modulation

Dipeptides and their derivatives are valuable tools for elucidating the principles of protein-peptide interactions and for studying enzyme activity and modulation. The defined structure of H-Phe-Leu-OBzl allows for the systematic investigation of how proteins recognize and bind to short peptide sequences.

The interaction of peptides with proteins can be studied using various biophysical techniques. For example, the binding of peptides to protein pores can be monitored by observing changes in ion channel conductance. nih.gov While not specifically studying H-Phe-Leu-OBzl, such research demonstrates that even simple peptides can have measurable interactions with proteins, and their binding kinetics can be determined. nih.gov The hydrophobic nature of the phenylalanine and leucine side chains, as well as the benzyl group, would likely play a significant role in any such interaction, potentially through hydrophobic or π-π stacking interactions within a protein's binding pocket. nih.gov

Furthermore, peptides that are similar in structure to the substrates of enzymes can act as inhibitors or modulators. For instance, human polymorphonuclear leukocytes have been shown to extensively hydrolyze the chemoattractant peptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMet-Leu-Phe). nih.gov This process, which occurs at the cell surface, suggests the presence of cell-surface peptidases that can recognize and cleave small peptides. nih.gov A dipeptide like H-Phe-Leu could potentially interact with such enzymes, either as a substrate or as a competitive inhibitor, making it a useful probe for studying their activity and specificity.

The study of enzyme regulation by amino acids and their derivatives also provides context. For example, the enzyme phenylalanine hydroxylase is allosterically regulated by its substrate, phenylalanine. This indicates that proteins have evolved specific binding sites for amino acids that can modulate their function. Derivatives like H-Phe-Leu-OBzl could be used to explore the specificity of such regulatory binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.